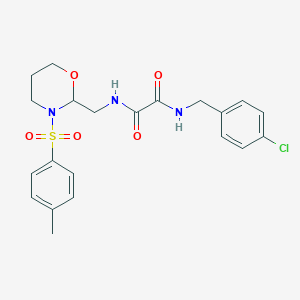

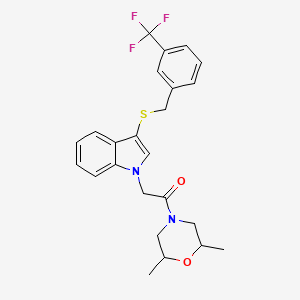

![molecular formula C15H14N2O4S B2995316 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline CAS No. 321433-80-1](/img/structure/B2995316.png)

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

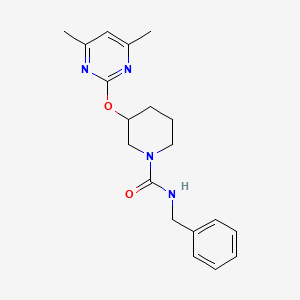

“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline” is a chemical compound with the CAS Number: 321433-80-1 and a molecular weight of 318.35 . Its IUPAC name is 4-methyl-N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H14N2O4S/c1-12-7-9-13(10-8-12)16-11-15(17(18)19)22(20,21)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline” is a solid compound . More specific physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen

Human Neutrophil Elastase (hNE) Inhibitors

This compound, being a derivative of benzenesulfonic acid, has been synthesized and evaluated as a competitive inhibitor of Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the body’s immune response. Inhibitors of hNE are being developed for the treatment of Acute Respiratory Distress Syndrome (ARDS), a condition that can develop in patients with severe COVID-19 .

Treatment of ARDS

ARDS is a severe form of respiratory failure characterized by rapid onset of widespread inflammation in the lungs. As mentioned above, this compound shows potential as a treatment for ARDS due to its inhibitory activity against hNE .

Drug Development

The compound can be used in the development of new drugs due to its inhibitory activity against hNE. It could potentially be used in the treatment of other diseases where hNE plays a role .

Synthesis of Heterocycles

N-benzenesulfonyl derivatives of heterocycles, which this compound is a part of, have been synthesized using a practical and efficient solution-phase parallel synthesis . This methodology leads to pure compounds in a shorter time compared with the classical synthesis .

Antimicrobial Properties

Some N-benzenesulfonyl derivatives of heterocycles have shown moderate inhibitory activity against Escherichia coli . Therefore, this compound could potentially have antimicrobial properties.

ORL1-Receptor Antagonists

Benzo-γ-sultam, a type of benzosultam which this compound could potentially be converted into, is a key structural motif in ORL1-receptor (opioid receptor-like 1) antagonists . These antagonists have been used for the treatment of pain and Central Nervous System (CNS) disorders .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds are known to interact with amines .

Mode of Action

The compound N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline is likely to interact with its targets through a mechanism similar to the Hinsberg test . In this test, an amine reacts with benzenesulfonyl chloride.

Biochemical Pathways

It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Pharmacokinetics

The compound’s molecular weight, which is a key determinant of its pharmacokinetic properties, is known .

Result of Action

Similar compounds have been used in the synthesis of a focused library of more than 90 n-benzenesulfonyl derivatives of heterocycles .

Action Environment

Similar compounds are known to be sensitive to environmental conditions such as temperature and ph .

Eigenschaften

IUPAC Name |

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-12-7-9-13(10-8-12)16-11-15(17(18)19)22(20,21)14-5-3-2-4-6-14/h2-11,16H,1H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAGUMKDANOVQP-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995236.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2995239.png)

![4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2995246.png)

![[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2995252.png)

![N-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2995253.png)